
1-(Benzenesulfonyl)-5,5-dimethyl-2,3,4,5,6,7-hexahydro-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzenesulfonyl)-5,5-dimethyl-2,3,4,5,6,7-hexahydro-1H-indene is an organic compound that belongs to the class of sulfonyl compounds It features a benzenesulfonyl group attached to a hexahydroindene ring system, which is further substituted with two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)-5,5-dimethyl-2,3,4,5,6,7-hexahydro-1H-indene typically involves the reaction of benzenesulfonyl chloride with a suitable precursor. One common method involves the use of phosphorus pentachloride or phosphorus oxychloride to chlorinate benzenesulfonic acid, followed by the reaction with the hexahydroindene derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes where benzenesulfonic acid is treated with chlorinating agents under controlled conditions. The reaction is typically carried out in the presence of a solvent and at elevated temperatures to ensure complete conversion .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Benzenesulfonyl)-5,5-dimethyl-2,3,4,5,6,7-hexahydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different sulfonamide derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium hydroxide in the presence of benzenesulfonyl chloride are commonly employed
Major Products: The major products formed from these reactions include sulfonamides, sulfonates, and various substituted derivatives depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(Benzenesulfonyl)-5,5-dimethyl-2,3,4,5,6,7-hexahydro-1H-indene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Benzenesulfonyl)-5,5-dimethyl-2,3,4,5,6,7-hexahydro-1H-indene involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Benzenesulfonic Acid: A simpler analog with similar sulfonyl functionality but without the hexahydroindene ring.
Toluene-4-sulfonic Acid: Another sulfonic acid derivative with a methyl group on the benzene ring.
Phenylsulfonic Acid: Similar in structure but lacks the hexahydroindene ring system.
Uniqueness: 1-(Benzenesulfonyl)-5,5-dimethyl-2,3,4,5,6,7-hexahydro-1H-indene is unique due to its combination of a sulfonyl group with a hexahydroindene ring system, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in organic synthesis and industrial processes .
Propriétés
Numéro CAS |
90859-34-0 |
|---|---|
Formule moléculaire |
C17H22O2S |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
3-(benzenesulfonyl)-6,6-dimethyl-1,2,3,4,5,7-hexahydroindene |
InChI |
InChI=1S/C17H22O2S/c1-17(2)11-10-15-13(12-17)8-9-16(15)20(18,19)14-6-4-3-5-7-14/h3-7,16H,8-12H2,1-2H3 |
Clé InChI |
APUWJCJSMLVXQX-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC2=C(C1)CCC2S(=O)(=O)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane](/img/structure/B14364705.png)


![Methanone, [4,5-dihydro-5-(phenylmethyl)-3-isoxazolyl]phenyl-](/img/structure/B14364720.png)
![2,4,8,10-Tetranitroso-2,4,8,10-tetraazaspiro[5.5]undecane](/img/structure/B14364722.png)
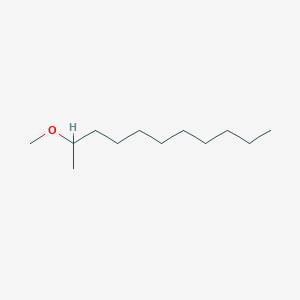
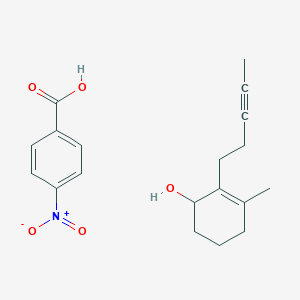
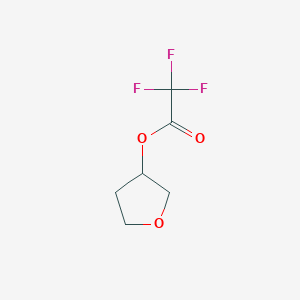

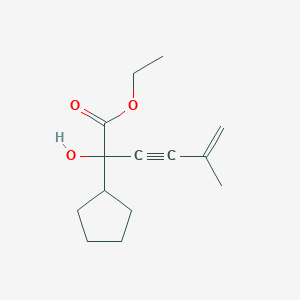
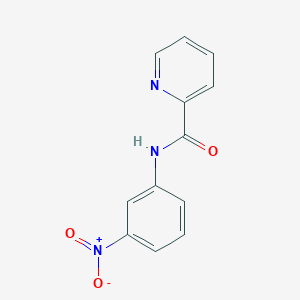

![4-[1-(4-Hydroxyphenyl)penta-1,4-dien-3-yl]-2-methoxyphenol](/img/structure/B14364767.png)
![2,6-Bis({bis[2-(methylsulfanyl)ethyl]amino}methyl)-4-methylphenol](/img/structure/B14364774.png)
